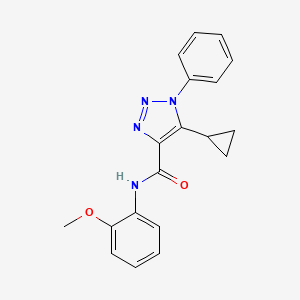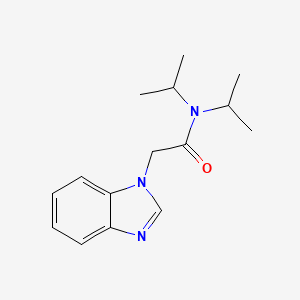![molecular formula C16H24ClFN2O2S B4446947 N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide](/img/structure/B4446947.png)
N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide
説明
N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
作用機序
N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide inhibits the mTOR kinase, which is a key regulator of cell growth and proliferation. mTOR is part of two distinct protein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Inhibition of mTORC1 by N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide leads to a decrease in protein synthesis and cell proliferation, while inhibition of mTORC2 leads to a decrease in cell survival and migration.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has also been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative diseases. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of mTOR kinase, which allows for specific targeting of this pathway. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit its use in certain assays. In addition, its effects on other signaling pathways and cellular processes are not fully understood, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of focus is the development of more potent and selective inhibitors of mTOR kinase. In addition, there is growing interest in the potential role of mTOR inhibitors in aging and age-related diseases. Further research in these areas could lead to the development of new and more effective treatments for a variety of diseases.
科学的研究の応用
N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including those resistant to conventional chemotherapy. N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been studied for its potential role in treating metabolic diseases such as type 2 diabetes and obesity.
特性
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClFN2O2S/c17-15-7-5-8-16(18)14(15)13-23(21,22)19-9-6-12-20-10-3-1-2-4-11-20/h5,7-8,19H,1-4,6,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFWUDYBWYVCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4446867.png)

![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446887.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4446889.png)
![4-[bis(4-fluorophenyl)methyl]-N-(2-furylmethyl)-1-piperazinecarboxamide](/img/structure/B4446893.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4446896.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4446903.png)
![2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4446917.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4446919.png)

![1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4446933.png)
![3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446951.png)
![N-(2-ethoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446961.png)
